Bis(2,4,5-trichlorophenyl) Oxalate
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Overview
Description
Bis(2,4,5-trichlorophenyl) oxalate: is an organic compound with the molecular formula C14H4Cl6O4 . It is a diester of oxalic acid and is known for its role in chemiluminescence, particularly in glow sticks. The compound is a white solid and is often used in scientific research and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2,4,5-trichlorophenyl) oxalate can be synthesized by reacting 2-carbopentoxy-3,5,6-trichlorophenol with oxalyl chloride . The reaction typically occurs in a dry solvent such as toluene, in the presence of a base like triethylamine. This method produces crude this compound along with a by-product, triethylamine hydrochloride .
Industrial Production Methods: Industrial production of this compound involves a series of steps including inflation, feeding, pressurizing, mixing, reacting, heat preserving, discharging, and decompressing and drying. The process is designed to optimize yield and purity while minimizing reaction time .
Chemical Reactions Analysis
Types of Reactions: Bis(2,4,5-trichlorophenyl) oxalate undergoes several types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly involving the chlorine atoms on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a fluorescent dye and a weak base such as sodium salicylate.
Substitution: Various nucleophiles can be used to replace the chlorine atoms under appropriate conditions.
Major Products:
Chemiluminescence Reaction: The major product is 1,2-dioxetanedione , which is responsible for the emission of light.
Scientific Research Applications
Bis(2,4,5-trichlorophenyl) oxalate has a wide range of applications in scientific research:
Chemistry: Used in chemiluminescence demonstrations and experiments to study reaction kinetics.
Biology: Employed in enzyme-linked immunoassays (ELISA) due to its chemiluminescent properties.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Applied in the production of glow sticks and other chemiluminescent devices.
Mechanism of Action
The mechanism of action of bis(2,4,5-trichlorophenyl) oxalate involves its reaction with hydrogen peroxide in the presence of a fluorescent dye. This reaction produces a high-energy intermediate, which decomposes to form 1,2-dioxetanedione. The energy released during this decomposition is transferred to the fluorescent dye, causing it to emit light . The molecular targets and pathways involved include the oxidation of the oxalate ester and the subsequent energy transfer to the dye .
Comparison with Similar Compounds
Bis(2,4,6-trichlorophenyl) oxalate (TCPO): Similar in structure but with chlorine atoms at different positions on the phenyl rings.
Bis(2,4-dinitrophenyl) oxalate: Contains nitro groups instead of chlorine atoms.
Uniqueness: Bis(2,4,5-trichlorophenyl) oxalate is unique due to its specific substitution pattern on the phenyl rings, which affects its reactivity and chemiluminescent properties. It is particularly effective in producing bright and long-lasting chemiluminescence compared to its analogs .
Properties
CAS No. |
1166-36-5 |
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Molecular Formula |
C14H4Cl6O4 |
Molecular Weight |
448.9 g/mol |
IUPAC Name |
bis(2,4,5-trichlorophenyl) oxalate |
InChI |
InChI=1S/C14H4Cl6O4/c15-5-1-9(19)11(3-7(5)17)23-13(21)14(22)24-12-4-8(18)6(16)2-10(12)20/h1-4H |
InChI Key |
PWZYGWAQEWLCJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OC(=O)C(=O)OC2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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